L-Mannose, 6-deoxy-3-O-methyl-

Description

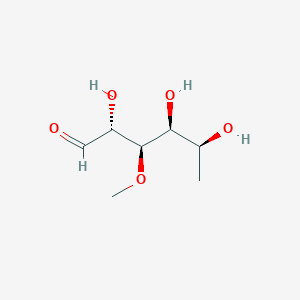

Structure

2D Structure

3D Structure

Properties

CAS No. |

4060-08-6 |

|---|---|

Molecular Formula |

C7H14O5 |

Molecular Weight |

178.18 g/mol |

IUPAC Name |

(2R,3R,4S,5S)-2,4,5-trihydroxy-3-methoxyhexanal |

InChI |

InChI=1S/C7H14O5/c1-4(9)6(11)7(12-2)5(10)3-8/h3-7,9-11H,1-2H3/t4-,5-,6-,7-/m0/s1 |

InChI Key |

MPQBLCRFUYGBHE-AXMZGBSTSA-N |

SMILES |

CC(C(C(C(C=O)O)OC)O)O |

Isomeric SMILES |

C[C@@H]([C@@H]([C@H]([C@H](C=O)O)OC)O)O |

Canonical SMILES |

CC(C(C(C(C=O)O)OC)O)O |

Synonyms |

3-O-methyl-L-rhamnose methyl alpha-L-rhamnofuranoside |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways of L Mannose, 6 Deoxy 3 O Methyl

Discovery and Distribution in Biological Systems

L-Mannose, 6-deoxy-3-O-methyl- has been identified in a diverse range of organisms, from bacteria to plants. In the realm of microorganisms, it is a known component of the lipopolysaccharide (LPS) O-antigen in the filamentous cyanobacterium Anabaena variabilis nih.gov. This discovery was significant as it represented the first identification of an O-antigenic LPS in this group of photosynthetic bacteria. The sugar has also been found in the cell surface glycopolymers of the photosynthetic bacterium Rhodopseudomonas capsulata, where it exists in a complex with a phospholipid and protein annualreviews.org. More recently, the D-enantiomer, D-acofriose, has been identified in the O-specific polysaccharide of the nitrogen-fixing bacterium Azospirillum brasilense Jm6B2 rsc.org.

In the plant kingdom, this rare sugar has been isolated from lower plants. It is a constituent of an arabinogalactan-rich protein found in the young plants of the fern Osmunda japonica nih.gov. Furthermore, it has been detected in the cell walls of the liverwort Marchantia polymorpha, a basal land plant lineage nih.gov. The presence of L-acofriose has also been noted in the sulfated polysaccharide known as Spirulan, which is isolated from the microalga Arthrospira platensis biorxiv.org.

Table 1: Documented Occurrences of L-Mannose, 6-deoxy-3-O-methyl- (L-Acofriose) and its D-isomer in Biological Systems

| Organism | Classification | Glycoconjugate | Isomer |

|---|---|---|---|

| Anabaena variabilis | Cyanobacterium | Lipopolysaccharide (O-antigen) | L |

| Rhodopseudomonas capsulata | Bacterium | Cell surface glycopolymer | L |

| Azospirillum brasilense Jm6B2 | Bacterium | Lipopolysaccharide (O-antigen) | D |

| Osmunda japonica | Fern | Arabinogalactan-rich protein | L |

| Marchantia polymorpha | Liverwort | Cell wall polysaccharides | L |

| Arthrospira platensis | Microalga | Sulfated polysaccharide (Spirulan) | L |

Beyond its presence in the structural components of cell walls and membranes, L-Mannose, 6-deoxy-3-O-methyl- is a key sugar moiety in several complex natural products, notably cardiac glycosides acs.org. These compounds are known for their application in treating heart conditions, and the specific sugar residues attached to the aglycone are crucial for their activity. The methylation at the 3-O-position of the L-rhamnose unit is a "tailoring" step that modifies the properties of the final glycoconjugate.

The sugar is also found in various antibiotic and antitumor agents produced by bacteria. For example, O-methylated L-rhamnose derivatives are part of the polyglycosylated thiopeptide antibiotics known as persiathiacins biorxiv.org. Similarly, the antitumor agent calicheamicin (B1180863) contains a rhamnose moiety that undergoes 3'-O-methylation acs.orgaip.org. The biosynthesis of elloramycin (B1244480), an antitumor polyketide, also involves the methylation of an L-rhamnose moiety uniprot.orgresearchgate.net. These examples highlight the importance of this modified sugar in the diversification and bioactivity of microbial secondary metabolites.

Enzymatic Biosynthesis and Precursor Molecules

The biosynthesis of L-Mannose, 6-deoxy-3-O-methyl- is a multi-step enzymatic process that begins with a common sugar precursor and involves key modification reactions.

Elucidation of Pathway Intermediates

The biosynthetic pathway to L-acofriose starts with the activated form of its parent sugar, L-rhamnose. The precursor for L-rhamnose in many bacteria is thymidine (B127349) diphosphate-L-rhamnose (TDP-L-rhamnose) portlandpress.comresearchgate.net. The synthesis of TDP-L-rhamnose itself begins from glucose-1-phosphate and involves a series of four enzymatic reactions catalyzed by the RmlA, RmlB, RmlC, and RmlD enzymes portlandpress.com.

The key intermediate in the formation of L-acofriose is TDP-L-rhamnose. The crucial modification step is the methylation of the hydroxyl group at the C-3 position of the rhamnose sugar. A pivotal discovery in understanding this process came from the study of the biosynthesis of the enediyne antitumor antibiotic calicheamicin by Micromonospora echinospora acs.orgaip.org. In this pathway, the enzyme CalS11, a TDP-rhamnose 3'-O-methyltransferase, was identified. This enzyme specifically catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 3'-hydroxyl group of TDP-L-rhamnose, forming TDP-3-O-methyl-L-rhamnose acs.orgaip.org. This finding provided the first definitive evidence of a sugar O-methylation occurring at the sugar nucleotide level, prior to the transfer of the sugar to the final aglycone by a glycosyltransferase acs.org.

Therefore, the elucidated pathway intermediates for the formation of the activated form of L-acofriose are:

Glucose-1-Phosphate

TDP-D-Glucose

TDP-4-keto-6-deoxy-D-glucose

TDP-4-keto-L-rhamnose

TDP-L-rhamnose (Precursor for methylation)

TDP-3-O-methyl-L-rhamnose (Activated L-acofriose)

It is important to note that while methylation at the sugar nucleotide stage is confirmed in the calicheamicin pathway, in other biosynthetic pathways, such as those for spinosyn and elloramycin, evidence suggests that the O-methylation of rhamnose occurs after the glycosyltransfer reaction, meaning the rhamnose is first attached to the aglycone and then methylated by specific methyltransferases acs.orgresearchgate.net. This indicates that nature employs different strategies to achieve the same modification.

Role of Methyltransferases in Glycan Modification

Methyltransferases are a crucial class of enzymes that catalyze the transfer of a methyl group, typically from the cofactor S-adenosyl-L-methionine (SAM), to a substrate pnas.org. In the context of L-acofriose biosynthesis, O-methyltransferases are responsible for the specific methylation at the 3-hydroxyl position of the L-rhamnose moiety.

The enzyme CalS11 from the calicheamicin pathway is a prime example of a SAM-dependent TDP-rhamnose 3'-O-methyltransferase acs.orgaip.org. Structural and functional studies of CalS11 have provided insights into its mechanism, revealing a characteristic Rossmann fold common to SAM-dependent methyltransferases and a specific binding pocket for the TDP-L-rhamnose substrate aip.orgpnas.org.

In the biosynthesis of the antitumor drug elloramycin by Streptomyces olivaceus, three different O-methyltransferase genes (elmMI, elmMII, and elmMIII) are present in the gene cluster, responsible for the permethylation of the L-rhamnose moiety uniprot.orgresearchgate.net. The enzyme ElmMII specifically mediates the methylation of the 3'-hydroxy group after the rhamnosylated intermediate has been formed uniprot.org. Similarly, the biosynthesis of the thiopeptide antibiotic persiathiacin involves three putative O-methyltransferase genes (perS3, perS5, and perS7) to methylate two different deoxysugars biorxiv.org. These examples underscore the role of dedicated methyltransferases in the precise modification of glycan structures, thereby contributing to the structural and functional diversity of natural products.

Genetic Basis of L-Mannose, 6-deoxy-3-O-methyl- Biosynthesis

The genetic blueprint for the synthesis of L-acofriose is typically encoded within the genome of the producing organism, often in organized gene clusters. The biosynthesis requires genes for the precursor, TDP-L-rhamnose, and a specific gene for the 3-O-methylation step.

The genes for TDP-L-rhamnose biosynthesis, commonly designated rmlA, rmlB, rmlC, and rmlD, are frequently found clustered together in bacteria portlandpress.comasm.org. These clusters encode the four enzymes responsible for converting glucose-1-phosphate to TDP-L-rhamnose.

The gene encoding the specific methyltransferase is the key genetic determinant for L-acofriose production. In the case of calicheamicin, the gene CalS11, which encodes the TDP-rhamnose 3'-O-methyltransferase, is located within the calicheamicin biosynthetic gene cluster (cal) acs.orgaip.orgkegg.jp. This co-localization of the tailoring enzyme gene with the genes for the core scaffold biosynthesis is a common theme in microbial secondary metabolism.

Similarly, in the biosynthesis of other natural products containing methylated rhamnose, the methyltransferase genes are found within their respective biosynthetic gene clusters. For instance:

The elloramycin gene cluster from Streptomyces olivaceus contains the elmM genes for rhamnose methylation uniprot.orgresearchgate.net.

The persiathiacin biosynthetic gene cluster from Actinokineospora sp. includes the perS genes encoding putative O-methyltransferases biorxiv.org.

This clustering of biosynthetic genes facilitates the coordinated expression and regulation of the entire pathway. The presence or absence of a specific 3-O-methyltransferase gene within an organism's genome, in conjunction with the L-rhamnose biosynthetic machinery, determines its ability to produce L-Mannose, 6-deoxy-3-O-methyl-.

Gene Identification and Characterization of Biosynthetic Enzymes

The genetic and enzymatic basis for the synthesis of L-rhamnose and its methylated derivatives has been elucidated through studies of various microorganisms. The core pathway to produce NDP-L-rhamnose is highly conserved, though the genes may be named differently across species. nih.govkegg.jpnih.gov

In the spinosyn producer Saccharopolyspora spinosa, four genes essential for L-rhamnose biosynthesis have been identified: gtt, gdh, epi, and kre. nih.govasm.org These genes are not located within the main spinosyn biosynthetic gene cluster but are scattered in other regions of the genome. asm.org Their disruption affects not only spinosyn production but also cell wall integrity, indicating a dual role in both primary and secondary metabolism. asm.org

The key enzymes and their corresponding genes involved in the biosynthesis are detailed in the table below.

| Enzyme Name | Gene (S. spinosa) | Gene (E. coli) | Function |

| NDP-glucose synthase / Glucose-1-phosphate thymidylyltransferase | gtt | rfbA | Catalyzes the initial activation of glucose-1-phosphate to dTDP-glucose. nih.govasm.orgkegg.jp |

| NDP-glucose 4,6-dehydratase | gdh | rfbB | Converts dTDP-glucose to the intermediate dTDP-4-keto-6-deoxy-D-glucose. nih.govasm.orgkegg.jp |

| NDP-4-keto-6-deoxyglucose 3,5-epimerase | epi | rfbC | Catalyzes the epimerization at C3 and C5 of the intermediate sugar. nih.govasm.orgkegg.jp |

| NDP-4-keto-L-rhamnose 4-ketoreductase | kre | rfbD | Performs the final reduction of the keto group at C4 to produce dTDP-L-rhamnose. nih.govasm.orgkegg.jp |

The final modification to produce L-Mannose, 6-deoxy-3-O-methyl- is catalyzed by a specific methyltransferase. A prime example is CalS11 , a TDP-rhamnose 3'-O-methyltransferase from Micromonospora echinospora ssp. calichensis, the producer of the enediyne antitumor antibiotic calicheamicin. genome.jp This enzyme specifically transfers a methyl group to the 3'-hydroxyl of the rhamnose moiety. Similarly, functional analysis of the oleandomycin (B1677203) biosynthetic pathway in Streptomyces antibioticus identified OleY , an L-oleandrosyl 3-O-methyltransferase. genome.jp In mycobacteria, gene clusters responsible for producing 3-O-methylmannose polysaccharides (MMP) also contain genes encoding putative methyltransferases essential for this modification. pnas.org

Regulation of Biosynthetic Gene Expression

The expression of genes for the biosynthesis of L-Mannose, 6-deoxy-3-O-methyl- and its precursors is tightly controlled, responding to both environmental cues and developmental programs.

In Escherichia coli, the genes for rhamnose import and catabolism are organized into operons (rhaBAD, rhaT, and rhaRS) whose expression is controlled by the presence of L-rhamnose. nih.gov The system is governed by two transcriptional activators, RhaR and RhaS. asm.org When L-rhamnose is available, it binds to the RhaS protein, which then activates the transcription of the rhaBAD operon, leading to the breakdown of the sugar. nih.govasm.org This induction system is so specific and dose-responsive that it has been widely adapted for controlled heterologous protein expression. nih.gov

In the nematode Caenorhabditis elegans, the biosynthetic pathway for dTDP-rhamnose is highly conserved, and the expression of the corresponding genes (rml-1 to rml-5) is subject to developmental regulation. nih.gov Transcriptional reporters show that these genes are highly expressed in the hypodermis during molting cycles, suggesting a crucial role for rhamnose-containing glycoconjugates in the formation of the new cuticle. nih.gov

In the context of secondary metabolism, the expression of these sugar biosynthetic genes can be a rate-limiting factor for the production of the final natural product. In Saccharopolyspora spinosa, experiments that involved duplicating the first two genes of the rhamnose pathway, gtt and gdh, resulted in a significant increase in the yield of spinosyns. nih.govasm.org This finding indicates that the supply of the NDP-rhamnose precursor is a bottleneck and that the expression levels of these genes directly regulate the production of the final methylated rhamnose-containing insecticide. asm.org

Chemical Synthesis and Derivatization Strategies for L Mannose, 6 Deoxy 3 O Methyl

De Novo Synthetic Approaches to L-Mannose, 6-deoxy-3-O-methyl-

De novo syntheses offer the advantage of building the target molecule from the ground up, providing flexibility and control over stereochemistry without relying on the inherent chirality of natural starting materials.

Asymmetric Synthesis Methodologies

The asymmetric synthesis of rare L-sugars, including the L-rhamnose backbone of the target compound, often employs powerful catalytic reactions to establish key stereocenters. One prominent strategy is the Achmatowicz reaction, which involves the rearrangement of a furan (B31954) alcohol into a pyranone intermediate. diva-portal.org This approach can derive its asymmetry from methods like the Sharpless asymmetric dihydroxylation of vinylfurans or a Noyori asymmetric reduction of an acylfuran. diva-portal.orgharvard.edu These initial asymmetric transformations create a chiral pyranone that serves as a versatile building block, which can then be elaborated through a series of diastereoselective reactions to install the remaining stereocenters of the L-mannose scaffold. harvard.edu

Another powerful de novo strategy relies on the palladium(0)-catalyzed glycosylation of achiral pyranones, followed by post-glycosylation transformations such as dihydroxylations or diimide reductions to install the required stereochemistry. Current time information in Bangalore, IN. This method has been successfully used to prepare a diverse array of rare sugars that are not easily accessible through enzymatic routes. Current time information in Bangalore, IN. These methodologies provide a robust framework for obtaining the 6-deoxy-L-mannopyranoside core, which can then be selectively methylated at the C3 position.

Total Synthesis from Non-Carbohydrate Precursors

A specific and high-yielding total synthesis of methyl 6-deoxy-3-O-methyl-α-L-mannopyranoside has been developed starting from the simple, non-chiral molecule 2-acetylfuran. nih.gov This method exemplifies a true de novo approach where all stereochemistry is introduced through the course of the synthesis.

The key steps of this reported synthesis are outlined below:

| Step | Precursor | Key Transformation | Product |

|---|---|---|---|

| 1 | 2-Acetylfuran | Asymmetric reduction | (S)-1-(2-Furyl)ethanol |

| 2 | (S)-1-(2-Furyl)ethanol | Electrochemical oxidation | (S)-1-(2,5-Dihydro-2,5-dimethoxy-2-furyl)ethanol |

| 3 | (S)-1-(2,5-Dihydro-2,5-dimethoxy-2-furyl)ethanol | Further elaboration | Methyl 6-deoxy-3-O-methyl-α-L-mannopyranoside |

A summary of the total synthesis of methyl 6-deoxy-3-O-methyl-α-L-mannopyranoside from a non-carbohydrate precursor. nih.govacs.org

This pathway highlights the efficiency of using asymmetric catalysis to generate a key chiral intermediate from an achiral starting material, which is then converted to the final target molecule. nih.govacs.org

Stereoselective Glycosylation Techniques for L-Mannose, 6-deoxy-3-O-methyl- Glycosides

The synthesis of glycosides of 3-O-methyl-L-rhamnose is crucial for its incorporation into biologically relevant oligosaccharides. This requires precise control over both the regioselective functionalization of the sugar backbone and the stereochemistry of the newly formed glycosidic bond.

Regioselective Functionalization and Protection Strategies

To prepare a 3-O-methyl-L-rhamnose glycosyl donor, one must first differentiate among the hydroxyl groups at the C2, C3, and C4 positions of an L-rhamnose precursor. This is achieved through a sequence of protection and deprotection steps. google.com The inherent differences in the reactivity of the hydroxyl groups can be exploited; for instance, the primary hydroxyl group at C6 (in mannose) is the most reactive, while the secondary hydroxyls have varying degrees of reactivity that can be selectively addressed. nih.gov

A common strategy involves the use of organotin intermediates, such as dibutyltin (B87310) oxide, which can activate two adjacent hydroxyl groups (e.g., at C2 and C3) to allow for regioselective alkylation or acylation at one position over the other. rsc.orgresearchgate.net For the specific synthesis of the D-enantiomer, D-acofriose, selective 3-O-methylation of a methyl D-rhamnoside precursor was successfully achieved using stannylene chemistry. researchgate.net This involves forming a dibutylstannylene acetal (B89532) across the C2 and C3 diol, followed by reaction with methyl iodide. researchgate.net Similar strategies, involving the careful installation and removal of protecting groups like benzyl (B1604629) ethers, acetals, and silyl (B83357) ethers, are employed to isolate the C3 hydroxyl for methylation in the L-series. google.comrsc.org The choice of protecting groups is critical as they also influence the reactivity and stereochemical outcome of subsequent glycosylation reactions. beilstein-journals.org

Stereochemical Control in Glycosidic Bond Formation

The formation of a glycosidic bond can result in either an α (1,2-trans) or β (1,2-cis) linkage for L-rhamnose derivatives. Achieving high stereoselectivity is a central challenge in carbohydrate chemistry. harvard.edu The outcome is heavily influenced by the nature of the protecting group at the C2 position, the type of glycosyl donor, the promoter used, and the reaction conditions. beilstein-journals.orgnih.gov

For the formation of 1,2-trans (α) glycosides, a "neighboring group participation" strategy is often used. beilstein-journals.org A protecting group at C2, such as an acetyl or benzoyl ester, can participate in the reaction by forming a cyclic intermediate (a dioxolenium ion), which blocks the α-face of the sugar and directs the incoming glycosyl acceptor to attack from the β-face, resulting in the α-glycoside. acs.org

Conversely, the synthesis of the 1,2-cis (β) linkage is more challenging as it requires non-participating protecting groups (e.g., benzyl or silyl ethers) at C2. acs.org In these cases, stereocontrol relies on a delicate balance of factors, including the anomeric effect, solvent effects, and the use of specific methodologies like intramolecular aglycon delivery (IAD) or catalyst-controlled glycosylations. harvard.eduacs.org Recent advances have shown that macrocyclic bis-thiourea catalysts can promote highly β-selective glycosylations of L-rhamnosyl chlorides, providing a unified approach to constructing challenging 1,2-cis linkages. harvard.edu Pre-activation based methods, where the glycosyl donor is activated before the acceptor is added, can also enhance stereoselectivity. bu.edu.eg

Preparation of L-Mannose, 6-deoxy-3-O-methyl- Containing Oligosaccharides and Polysaccharides

The synthesis of oligosaccharides containing 3-O-methyl-L-rhamnose units involves the iterative coupling of a suitably protected monosaccharide donor to a monosaccharide or oligosaccharide acceptor. The strategies for regioselective protection and stereoselective glycosylation discussed above are paramount.

A successful synthesis of a D-acofriose (the D-enantiomer) containing trisaccharide has been reported, demonstrating the principles applicable to the L-series. rsc.orgresearchgate.net The synthesis involved preparing a D-acofriose thioglycoside donor, which was then coupled with a disaccharide acceptor. The choice of protecting groups on both the donor and acceptor was critical for achieving high yield and stereoselectivity. rsc.org

Synthesis of L-Mannose, 6-deoxy-3-O-methyl- Analogues and Structural Mimetics

The generation of analogues and structural mimetics of L-Mannose, 6-deoxy-3-O-methyl- (the L-enantiomer of D-acofriose) is a key strategy for probing its biological roles, elucidating structure-activity relationships (SAR), and developing potential therapeutic agents or biological tools. These modifications can be broadly categorized into two main areas: the introduction of isosteric replacements or conformational constraints to create structural mimetics, and the attachment of reporter groups such as fluorescent or affinity tags to facilitate biological studies.

Isosteric Replacements and Conformational Restrictions

The principle of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, is a cornerstone of medicinal chemistry. drugdesign.org This approach allows for the fine-tuning of a molecule's steric, electronic, and lipophilic properties to enhance activity, improve stability, or alter metabolic fate. For a carbohydrate like L-Mannose, 6-deoxy-3-O-methyl-, isosteric replacements can be applied to its hydroxyl groups or even the ring oxygen to create analogues with novel properties.

Isosteric Replacements:

Key targets for isosteric modification on the L-Mannose, 6-deoxy-3-O-methyl- scaffold are the free hydroxyl groups at the C-2 and C-4 positions.

Fluorine for Hydroxyl Substitution: Replacing a hydroxyl group with a fluorine atom is a common isosteric modification. The C-F bond is highly polarized but fluorine is only a weak hydrogen bond acceptor, unlike the hydroxyl group. This change can significantly impact binding interactions with target proteins. Furthermore, the introduction of fluorine can block metabolic oxidation and increase membrane permeability. acs.org The synthesis of such analogues often involves the activation of a hydroxyl group as a triflate, followed by nucleophilic substitution with a fluoride (B91410) source. This strategy has been successfully employed in the synthesis of fluorinated L-rhamnose (6-deoxy-L-mannose) derivatives. mdpi.com

Phosphate (B84403) Isosteres: In biological systems, mannose derivatives are often phosphorylated. Analogues of L-Mannose, 6-deoxy-3-O-methyl- could be designed to mimic phosphorylated states. However, phosphate groups themselves have poor bioavailability due to their ionic character and susceptibility to phosphatases. researchgate.net Therefore, non-hydrolyzable isosteres are of great interest. Research on D-mannose 6-phosphate has shown that replacing the phosphate with groups like phosphonomethyl (-CH₂PO₃H₂) or dicarboxymethyl (-CH(COOH)₂) can yield potent and stable inhibitors of enzymes like phosphomannose isomerases. researchgate.net These strategies could be adapted to create stable mimetics of phosphorylated L-Mannose, 6-deoxy-3-O-methyl-.

Other Replacements: The replacement of a hydroxyl group with an amino group (to create an aminodeoxy analogue) or a thiol group (a thiodeoxy analogue) are other potential modifications. The exchange of bivalent atoms like oxygen and sulfur (e.g., in the pyranose ring) is also a classical isosteric strategy that can significantly alter the properties of the molecule. acs.org

| Original Group | Isosteric Replacement | Rationale for Replacement | Relevant Research Context |

|---|---|---|---|

| Hydroxyl (-OH) | Fluorine (-F) | Modulate H-bonding, block metabolism, increase lipophilicity. acs.org | Synthesis of fluorinated L-rhamnose derivatives. mdpi.com |

| Phosphate (-OPO₃²⁻) | Phosphonomethyl (-CH₂PO₃²⁻) | Increase stability against phosphatases while retaining charge. researchgate.net | Development of stable mannose-6-phosphate (B13060355) receptor ligands. researchgate.net |

| Phosphate (-OPO₃²⁻) | Dicarboxymethyl (-CH(COO⁻)₂) | Non-hydrolyzable mimetic of phosphate, acts as enzyme inhibitor. researchgate.net | Inhibition of phosphomannose isomerases. researchgate.net |

| Hydroxyl (-OH) | Amino (-NH₂) | Introduce positive charge (at physiological pH), alter H-bonding. | Synthesis of C-3-modified mannosamine (B8667444) analogs. researchgate.net |

Conformational Restrictions:

One effective method to restrict conformation is through the formation of anhydro bridges. For instance, creating a 3,6-anhydro bridge in a sugar can force the pyranose ring from its typical chair conformation (e.g., ⁴C₁) into an inverted chair (¹C₄) or a boat/skew-boat conformation. academie-sciences.fr This conformational flip dramatically alters the spatial arrangement of the remaining hydroxyl groups and can significantly impact reactivity and biological activity. academie-sciences.fr Such a strategy could be applied to an L-rhamnose precursor to synthesize a conformationally locked analogue of L-Mannose, 6-deoxy-3-O-methyl-.

Fluorescent and Affinity-Tagged Derivatives

To study the uptake, localization, and interactions of L-Mannose, 6-deoxy-3-O-methyl- in biological systems, it is often necessary to attach a reporter tag. Fluorescent tags allow for direct visualization by microscopy, while affinity tags facilitate the isolation and identification of binding partners.

Fluorescent Derivatives:

The synthesis of fluorescent carbohydrate analogues typically involves attaching a fluorophore to a position on the sugar that does not abolish its biological activity. A widely used fluorescent D-glucose analogue is 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG). jst.go.jp This molecule is recognized by glucose transporters and becomes trapped inside cells upon phosphorylation. jst.go.jp A similar strategy could be envisioned for L-Mannose, 6-deoxy-3-O-methyl-, where a reactive amine is first introduced onto the carbohydrate core, followed by coupling with an amine-reactive fluorophore like an NBD derivative or a succinimidyl ester of another dye.

Another approach involves synthesizing a derivative with a linker arm, which is then coupled to the fluorophore. For example, mannose-6-phosphate derivatives have been linked to fluorescein (B123965) to create fluorescent probes for studying ligand-receptor interactions using techniques like fluorescence polarization. researchgate.net A synthetic route to a tagged analogue of L-Mannose, 6-deoxy-3-O-methyl- could involve:

Selective protection of the hydroxyl groups on an L-rhamnose precursor.

Introduction of a linker with a terminal functional group (e.g., an azide (B81097) or alkyne for "click chemistry," or a protected amine) at one of the free hydroxyls.

Methylation of the C-3 hydroxyl.

Deprotection and coupling to the desired fluorophore.

Affinity-Tagged Derivatives:

Affinity tags are molecules that can be used to purify the tagged compound and its binding partners from complex mixtures. Biotin is the most common affinity tag due to its extremely high affinity for streptavidin. A biotinylated analogue of L-Mannose, 6-deoxy-3-O-methyl- could be synthesized using strategies similar to those for fluorescent tagging, where the fluorophore is replaced with biotin.

| Tag Type | Example Tag | Method of Detection/Use | Example Application |

|---|---|---|---|

| Small Fluorophore | NBD (Nitrobenzoxadiazole) | Fluorescence Microscopy, Flow Cytometry | Monitoring cellular uptake of 2-NBDG, a fluorescent glucose analogue. jst.go.jp |

| Large Fluorophore | Fluorescein | Fluorescence Polarization, Microscopy | Quantifying receptor-ligand interactions for mannose-6-phosphate derivatives. researchgate.net |

| Radioisotope | Fluorine-18 (¹⁸F) | Positron Emission Tomography (PET) | Imaging distribution of L-rhamnose derivatives in vivo. mdpi.com |

| Affinity Tag | Biotin | Streptavidin-based purification (Affinity Chromatography) or detection (Western Blot) | Isolation of carbohydrate-binding proteins. |

| Multivalent Display | Gold Nanoparticles | Enhanced affinity binding, colorimetric assays, electron microscopy. | Studying multivalent interactions of mannose-6-phosphate analogues. mdpi.com |

Advanced Analytical and Spectroscopic Characterization of L Mannose, 6 Deoxy 3 O Methyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of carbohydrates. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the molecule's covalent framework and stereochemistry can be assembled.

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC)

The structural elucidation of L-Mannose, 6-deoxy-3-O-methyl- relies heavily on ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum reveals the chemical environment and coupling interactions of all protons in the molecule, while the ¹³C NMR spectrum provides information on the carbon skeleton.

In the ¹H NMR spectrum, characteristic signals include the anomeric proton (H-1), which typically resonates in a distinct region, protons attached to oxygenated carbons (H-2 to H-5), the methyl protons of the 6-deoxy group (C-CH₃), and the methyl protons of the 3-O-methyl group (O-CH₃). For the related compound, D-acofriose (6-deoxy-3-O-methyl-D-mannose), specific chemical shifts have been reported, which serve as a valuable reference. rsc.org

The assignment of these resonances is confirmed using 2D NMR experiments. mdpi.comresearchgate.net

Correlation Spectroscopy (COSY): This experiment identifies scalar-coupled protons, allowing for the tracing of the proton network within the sugar ring, typically starting from the well-resolved anomeric proton signal. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with its directly attached carbon atom, enabling the assignment of the carbon signals based on the previously assigned proton signals. mdpi.comresearchgate.netresearchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is crucial for identifying quaternary carbons and confirming the position of substituents, such as the O-methyl group, by observing correlations between the methyl protons and the C-3 carbon of the mannose ring. mdpi.commdpi.com

The following tables summarize typical NMR data for the D-enantiomer, 6-deoxy-3-O-methyl-D-mannose (D-acofriose), which provides a strong predictive framework for the L-enantiomer. rsc.org

Interactive Table: Representative ¹H NMR Data for Methyl 6-deoxy-3-O-methyl-D-mannopyranoside rsc.org

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 4.60 | d | J₁,₂ = 1.6 |

| H-2 | 3.95 | dd | J₁,₂ = 1.6, J₂,₃ = 3.2 |

| H-3 | 3.27 | dd | J₂,₃ = 3.2, J₃,₄ = 9.4 |

| H-4 | 3.41 | t | J₃,₄ = J₄,₅ = 9.4 |

| H-5 | 3.55-3.51 | m | |

| C-CH₃ (H-6) | 1.22 | d | J₅,₆ = 6.0 |

| OCH₃ (anomeric) | 3.26 | s | |

| OCH₃ (at C-3) | 3.37 | s | |

| Recorded in CDCl₃ at 400 MHz |

Interactive Table: Representative ¹³C NMR Data for Methyl 6-deoxy-3-O-methyl-D-mannopyranoside rsc.org

| Carbon | Chemical Shift (ppm) |

| C-1 | 100.6 |

| C-2 | 66.8 |

| C-3 | 81.3 |

| C-4 | 71.2 |

| C-5 | 67.8 |

| C-6 (C-CH₃) | 17.5 |

| OCH₃ (anomeric) | 54.7 |

| OCH₃ (at C-3) | 56.9 |

| Recorded in CDCl₃ at 100 MHz |

Conformational Analysis via Coupling Constants and NOE Effects

Beyond establishing connectivity, NMR spectroscopy provides profound insights into the three-dimensional structure and conformational preferences of L-Mannose, 6-deoxy-3-O-methyl-. The pyranose ring is not planar but exists in dynamic equilibrium between several chair and boat conformations.

The magnitude of vicinal proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By comparing experimentally measured coupling constants with those calculated for different ideal conformations (e.g., ¹C₄ or ⁴C₁ chair), the predominant ring conformation can be determined. rsc.org For instance, a large ³J(H-4, H-5) value is indicative of a trans-axial relationship between these protons, which helps to define the ring pucker.

The Nuclear Overhauser Effect (NOE) provides information about through-space proximity between protons. NOE experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), reveal correlations between protons that are close in space, irrespective of whether they are connected by covalent bonds. These effects are particularly useful for determining the relative orientation of substituents on the pyranose ring and for analyzing the conformation around glycosidic linkages when the sugar is part of a larger oligosaccharide. nih.gov For example, observing an NOE between H-1 and H-3/H-5 can help confirm their spatial arrangement.

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of L-Mannose, 6-deoxy-3-O-methyl- and for sequencing its linkages within larger polysaccharide structures.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million. This precision allows for the unambiguous determination of the elemental formula. For a derivative of the related D-acofriose, HRMS was used to confirm the expected molecular formula by matching the experimental m/z value of the sodiated molecule [M+Na]⁺ to the calculated value. rsc.org This technique is critical for confirming the identity of a synthesized or isolated compound and distinguishing it from other potential isomers.

Tandem Mass Spectrometry (MS/MS) for Linkage Analysis

Tandem mass spectrometry (MS/MS) is instrumental in determining how monosaccharide units are connected within an oligosaccharide or polysaccharide. ucdavis.edu In a typical linkage analysis workflow, the polysaccharide is first permethylated to protect all free hydroxyl groups. ucdavis.edunih.gov This is followed by acid hydrolysis to cleave the glycosidic bonds, which exposes hydroxyl groups at the original linkage positions. ucdavis.edunih.gov The resulting partially methylated monosaccharides are then derivatized and analyzed by MS/MS. ucdavis.edunih.gov

During MS/MS analysis, a specific precursor ion corresponding to the derivatized L-Mannose, 6-deoxy-3-O-methyl- is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are diagnostic of the original linkage positions. For example, the fragmentation pattern will differ depending on whether the sugar was linked at the 2-, 4-, or other positions, allowing for precise structural determination. mdpi.combiorxiv.org This methodology is crucial for piecing together the complex architecture of natural glycans containing this modified sugar. ucdavis.edu

Chromatographic Separation Techniques for Purity Assessment and Isolation

The isolation of L-Mannose, 6-deoxy-3-O-methyl- from natural sources or its purification after chemical synthesis requires effective chromatographic techniques. These methods separate the target compound from impurities, reactants, and other structurally similar sugars based on differences in their physical and chemical properties.

Gas-Liquid Chromatography (GLC): Often coupled with mass spectrometry (GLC-MS), this technique is a cornerstone of carbohydrate analysis. For analysis, the sugar is typically converted into a more volatile derivative, such as a partially methylated alditol acetate (B1210297) (PMAA). mdpi.comresearchgate.net The retention time of the derivative on the GLC column is a characteristic feature used for identification. GLC-MS analysis of PMAAs is a standard method for linkage analysis in polysaccharides containing methylated deoxy sugars. portlandpress.com

High-Performance Liquid Chromatography (HPLC): HPLC offers a versatile platform for the separation and purification of underivatized or derivatized sugars. researchgate.net Reversed-phase HPLC can be used to separate derivatized monosaccharides, while other specialized columns, such as those based on amide chemistry, are effective for separating underivatized, highly polar sugars. nih.gov Chiral HPLC methods have also been developed to separate enantiomers (D and L forms) and anomers (α and β forms) of monosaccharides. researchgate.net

Gel-Permeation Chromatography (GPC): Also known as size-exclusion chromatography, GPC separates molecules based on their size. It is particularly useful for separating large polysaccharides containing L-Mannose, 6-deoxy-3-O-methyl- from smaller molecules or for fractionating oligosaccharides of different lengths. oup.com

These chromatographic methods are not only essential for obtaining the pure compound but also serve as analytical tools to assess the purity of a sample before it is subjected to further spectroscopic characterization.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of monosaccharides, though it requires derivatization for effective detection due to the lack of a strong chromophore in most sugars. lcms.cz For L-Mannose, 6-deoxy-3-O-methyl-, as with other rare sugars, pre-column derivatization is a common strategy to enhance sensitivity and selectivity. nih.gov

A widely adopted method involves derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP). nih.govfrontiersin.org This process attaches a UV-active PMP molecule to the reducing end of the sugar, allowing for sensitive detection by UV or Diode Array Detectors (DAD). clemson.edu The resulting PMP-sugar derivatives are typically separated using reversed-phase HPLC, most commonly with a C18 column. frontiersin.orgclemson.edu The separation is influenced by factors such as the pH of the mobile phase and the gradient of the organic solvent, often acetonitrile. nih.gov Optimization of these parameters is crucial for resolving complex mixtures of monosaccharides that may be present alongside L-acofriose in a sample hydrolysate. nih.gov

Alternative detection methods, such as Evaporative Light-Scattering Detection (ELSD) or Pulsed Amperometric Detection (PAD), can also be employed. lcms.czchrom-china.com PAD is particularly useful as it allows for the direct detection of underivatized carbohydrates. lcms.cz

Table 1: Typical HPLC Parameters for the Analysis of PMP-Derivatized L-Mannose, 6-deoxy-3-O-methyl-

| Parameter | Condition | Purpose | Reference |

| Derivatization Agent | 1-phenyl-3-methyl-5-pyrazolone (PMP) | Adds a UV-active tag for sensitive detection. | frontiersin.org, nih.gov |

| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Separates PMP-derivatized sugars based on hydrophobicity. | clemson.edu, nih.gov |

| Mobile Phase A | Aqueous buffer (e.g., 100 mM Ammonium Acetate or Sodium Phosphate (B84403), pH ~5.5-8.0) | Controls the retention and peak shape of polar analytes. | frontiersin.org, nih.gov |

| Mobile Phase B | Acetonitrile (ACN) | Elutes more hydrophobic compounds from the column. | frontiersin.org, nih.gov |

| Elution Mode | Gradient elution (e.g., 12-20% ACN) | Provides optimal resolution for a complex mixture of monosaccharides. | nih.gov |

| Detection | UV/Diode Array Detector (DAD) at ~245 nm | Quantifies the PMP-labeled sugar derivatives as they elute. | nih.gov |

| Column Temperature | 25-30 °C | Ensures reproducible retention times and peak shapes. | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and powerful technique for the structural elucidation and quantification of methylated sugars like L-Mannose, 6-deoxy-3-O-methyl-. ashs.org The standard approach involves converting the non-volatile sugar into a volatile derivative prior to analysis. scielo.br

The most common derivatization procedure is the formation of partially methylated alditol acetates (PMAAs). scielo.brmdpi.com This multi-step process typically involves:

Hydrolysis: If the sugar is part of a polysaccharide, it is first liberated by acid hydrolysis.

Reduction: The aldehyde group of the monosaccharide is reduced to an alcohol using a reducing agent like sodium borohydride (B1222165) (NaBH₄), forming the corresponding alditol. Using sodium borodeuteride (NaBD₄) at this step introduces a deuterium (B1214612) label at C-1, which aids in mass spectral interpretation. scielo.br

Acetylation: The free hydroxyl groups of the alditol are acetylated, typically with acetic anhydride, to produce the volatile PMAA derivative. scielo.br

The resulting alditol acetate of 6-deoxy-3-O-methyl-L-mannose can then be separated by GC and identified by its characteristic retention time and mass spectrum. tandfonline.com The mass spectrometer fragments the eluted compound in a predictable manner, generating a fragmentation pattern that serves as a fingerprint for identification. etamu.edu For a peracetylated 3-O-methyl-6-deoxyhexitol, characteristic fragments arise from the cleavage of the carbon-carbon backbone, providing information about the position of the original methyl group. tandfonline.com

Table 2: Expected GC-MS Fragmentation Data for the Alditol Acetate of 6-deoxy-3-O-methyl-L-mannose

| Derivative | Key Mass Fragments (m/z) | Interpretation | Reference |

| Peracetylated 3-O-methyl-6-deoxyhexitol | 129, 143, 203 | The fragment at m/z 129 is often indicative of cleavage between C2 and C3. The fragment at m/z 143 can arise from cleavage between C3 and C4, retaining the methyl group at C3. The fragment at m/z 203 corresponds to the loss of the C1-C3 fragment. | tandfonline.com |

| 87, 101, 189 | The fragment at m/z 87 is a common ion in acetylated carbohydrates. The ion at m/z 101 can be formed by cleavage and rearrangement. The fragment at m/z 189 can result from cleavage between C4 and C5. | tandfonline.com |

Advanced Glycomic Profiling for Detection in Complex Biological Matrices

Glycomic profiling aims to identify the complete set of sugars (the glycome) in a biological system. Detecting a specific rare sugar like L-Mannose, 6-deoxy-3-O-methyl- within a complex matrix, such as a bacterial lipopolysaccharide (LPS), requires a robust analytical workflow. nih.gov This process combines sample preparation to isolate and break down the glycoconjugate with the high-resolution analytical techniques described previously.

The analysis of the LPS from the bacterium Rhodopseudomonas capsulata provides a practical example. Researchers identified 3-O-methyl-L-rhamnose (L-acofriose) as a constituent of its O-specific polysaccharide chain. nih.gov The general workflow for such an analysis includes:

Isolation and Purification: The LPS is first extracted from the bacterial cells and purified to remove other cellular components like proteins and nucleic acids.

Hydrolysis: The purified LPS is subjected to strong acid hydrolysis (e.g., with trifluoroacetic acid or hydrochloric acid) to break the glycosidic bonds and release the individual monosaccharides.

Derivatization and Analysis: The resulting mixture of monosaccharides, which contains L-acofriose along with other sugars like glucose, galactose, and rhamnose, is then derivatized. nih.gov This mixture is subsequently analyzed by GC-MS (as alditol acetates) or HPLC (as PMP derivatives) to separate, identify, and quantify each component.

This glycomic approach does not just confirm the presence of the rare sugar but also determines its relative abundance, providing insights into the composition and structure of the parent biopolymer.

Isotopic Labeling Strategies for Biosynthetic and Metabolic Studies

Isotopic labeling is an indispensable tool for elucidating the biosynthetic pathways and metabolic fates of carbohydrates. ckisotopes.com By introducing atoms with heavier isotopes (e.g., Deuterium (D), Carbon-13 (¹³C)) into precursor molecules, researchers can trace their incorporation into final products like L-Mannose, 6-deoxy-3-O-methyl-. isotope.comshoko-sc.co.jp

The biosynthesis of 6-deoxyhexoses, such as L-rhamnose, often begins with nucleotide-activated sugars like dTDP-D-glucose or GDP-D-mannose. oup.com A series of enzymatic reactions involving dehydratases, epimerases, and reductases modifies the sugar. oup.com The 3-O-methylation step would occur via the action of a specific O-methyltransferase enzyme.

To study the biosynthesis of L-acofriose, a strategy could involve feeding the organism a labeled precursor and analyzing the resulting compound by mass spectrometry. The increase in mass of the target molecule confirms the metabolic pathway from the precursor.

Table 3: Hypothetical Isotopic Labeling Strategies for Studying L-Mannose, 6-deoxy-3-O-methyl-

| Labeled Precursor | Analytical Goal | Expected Outcome | Technique |

| D-Glucose (U-¹³C₆) | Trace the carbon backbone source. | Incorporation of ¹³C into the hexose (B10828440) skeleton of L-acofriose, resulting in a mass increase of +6 Da. | GC-MS or LC-MS/MS |

| L-Methionine (methyl-D₃) | Identify the source of the methyl group. | Incorporation of the trideuterated methyl group at the 3-O-position, causing a mass increase of +3 Da. | GC-MS or LC-MS/MS |

| L-Rhamnose (¹³C₆) | Investigate if L-rhamnose is a direct precursor or can be converted. | If L-rhamnose is a precursor, its labeled carbon skeleton would be incorporated into L-acofriose. | GC-MS or LC-MS/MS |

| GDP-D-Mannose (Mannose-¹³C₆) | Test a key nucleotide sugar precursor in the de novo pathway. | Labeled L-acofriose would be detected, confirming the pathway proceeds via GDP-D-mannose. | LC-MS/MS |

These labeling experiments, combined with genetic studies to identify the responsible enzymes, provide a comprehensive understanding of how this rare sugar is synthesized and utilized in biological systems.

Biological Roles and Mechanistic Investigations of L Mannose, 6 Deoxy 3 O Methyl

Integration into Glycoconjugate Structures and Biological Macromolecules

L-Mannose, 6-deoxy-3-O-methyl- is incorporated into complex carbohydrate structures, where it plays a significant role in defining their architecture and function.

Occurrence in Glycoproteins and Glycolipids

While the primary occurrence of L-Mannose, 6-deoxy-3-O-methyl- is in bacterial polysaccharides, its parent compound, 6-deoxy-L-mannose (L-rhamnose), is a known component of certain glycoproteins and glycolipids. cymitquimica.comwikipedia.org The methylation at the 3-O-position is a specific modification that appears to be more restricted to prokaryotic systems. Glycolipids, which are integral components of cell membranes, consist of a lipid moiety linked to a carbohydrate. qmul.ac.uk The carbohydrate portion can be simple or complex and is crucial for the glycolipid's function in cell recognition and signaling. The presence of unusual sugars like L-acofriose in these structures can alter their recognition by other molecules.

Structural Contributions to Bacterial Polysaccharides and Lipopolysaccharides

L-Mannose, 6-deoxy-3-O-methyl- is a notable component of the O-specific polysaccharides (O-antigens) of various Gram-negative bacteria. The O-antigen is the outermost part of the lipopolysaccharide (LPS) molecule and is a major determinant of the serological specificity of the bacterium. frontiersin.org The structural diversity of O-antigens is vast, arising from variations in monosaccharide composition, linkage patterns, and the presence of non-carbohydrate substituents. frontiersin.org

In several bacterial species, L-acofriose has been identified as a key structural element of the O-antigen. For instance, it is found in the O-specific chains of the photosynthetic prokaryote Rhodopseudomonas capsulata. annualreviews.org It has also been identified in the LPS of the filamentous blue-green alga Anabaena variabilis, where it is a constituent of the polysaccharide moiety along with L-rhamnose, D-mannose, D-glucose, and D-galactose. nih.gov The presence of L-acofriose can occur both at terminal positions and within the polysaccharide chain. annualreviews.org

The inclusion of this methylated deoxy sugar contributes to the chemical and structural heterogeneity of the LPS, which is crucial for the bacterium's interaction with its environment and host organisms. researchgate.net

Table 1: Occurrence of L-Mannose, 6-deoxy-3-O-methyl- (L-acofriose) in Bacterial Lipopolysaccharides

| Bacterial Species | Location | Associated Sugars in Polysaccharide | Reference |

|---|---|---|---|

| Rhodopseudomonas capsulata | O-specific chains of LPS | Not specified | annualreviews.org |

| Anabaena variabilis | O-antigenic LPS | L-rhamnose, D-mannose, D-glucose, D-galactose | nih.govmdpi.com |

| Photosynthetic Bradyrhizobium strains | O-polysaccharide of LPS | 2-O-methyl-D-galactose, L-rhamnose | unina.it |

Interaction with Carbohydrate-Binding Proteins and Receptors

The specific structural features of L-Mannose, 6-deoxy-3-O-methyl- influence its recognition by and interaction with various carbohydrate-binding proteins, such as lectins and adhesins.

Ligand Specificity for Lectins and Adhesins

Lectins are proteins that bind to specific carbohydrate structures and are involved in a wide range of biological processes, including cell-cell recognition, adhesion, and signaling. nih.gov Bacterial adhesins are surface proteins that often function as lectins, mediating the attachment of bacteria to host cells, a critical step in colonization and infection. nih.govmdpi.com

The presence of a methyl group at the 3-O-position and the deoxy function at C-6 of L-mannose creates a unique epitope that can be specifically recognized by certain lectins. While direct studies on lectin binding specifically to L-Mannose, 6-deoxy-3-O-methyl- are limited, the principles of lectin-carbohydrate recognition suggest that this modification would significantly alter binding affinity and specificity compared to its unmethylated counterpart, L-rhamnose. For example, some bacterial rhamnosyltransferases, enzymes that transfer rhamnose to other molecules, show a preference for 6-deoxysugars. acs.org The specificity of these interactions is crucial for the biological activity of both the lectin and the glycoconjugate.

Molecular Basis of Recognition and Binding Affinity

The molecular recognition of carbohydrates by proteins is a highly specific process governed by a combination of hydrogen bonding, van der Waals forces, and hydrophobic interactions. acs.org The methyl group of L-acofriose can participate in hydrophobic interactions within the binding pocket of a lectin, potentially increasing the binding affinity compared to the hydroxyl group in L-rhamnose.

The absence of the hydroxyl group at the 6-position (the "deoxy" feature) also fundamentally changes the shape and hydrogen-bonding potential of the sugar, further contributing to the specificity of the interaction. rsc.org The precise geometry of the binding site, including the spatial arrangement of amino acid residues, determines which sugar modifications are favored. For instance, studies on the lectin LecB from Pseudomonas aeruginosa show how it uses two calcium ions to coordinate with the hydroxyl groups of L-fucose, a different 6-deoxy sugar, highlighting the importance of specific hydroxyl group arrangements for binding. biorxiv.org

Modulation of Cellular Processes and Intercellular Communication

Through its incorporation into cell surface glycoconjugates, L-Mannose, 6-deoxy-3-O-methyl- can modulate various cellular activities and communication processes. The outer membrane of Gram-negative bacteria, where LPS is a major component, serves as the primary interface between the bacterium and its environment. frontiersin.org

The O-antigen portion of LPS, which can contain L-acofriose, is highly immunogenic and is a primary target for the host's immune system. Variations in the O-antigen structure, including the presence of unusual sugars, can help bacteria evade the host immune response.

Furthermore, the carbohydrate structures on the bacterial surface are involved in intercellular communication, including interactions within biofilms. researchgate.net Biofilms are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances, where cell-to-cell signaling and adhesion are critical for their formation and maintenance. The specific composition of surface polysaccharides, including the presence of sugars like L-acofriose, can influence these interactions. In filamentous cyanobacteria, which can form complex multicellular structures, lipopolysaccharides are involved in processes like cell-cell adhesion and intercellular communication. muni.cz

Involvement in Signal Transduction Pathways

No information was found regarding the direct involvement of L-Mannose, 6-deoxy-3-O-methyl- in signal transduction pathways.

Role in Cell Adhesion and Recognition Phenomena

No information was found regarding the specific role of L-Mannose, 6-deoxy-3-O-methyl- in cell adhesion and recognition phenomena. However, related methylated and 6-deoxy sugars are known components of bacterial lipopolysaccharides, which are crucial for interactions with the environment and host organisms. nih.govasm.orgresearchgate.netnih.gov

Substrate or Product for Glycosidases and Glycosyltransferases

Kinetic Studies of Enzyme-Substrate Interactions

No kinetic studies detailing the interaction of L-Mannose, 6-deoxy-3-O-methyl- with glycosidases or glycosyltransferases were found in the search results.

Enzymatic Specificity and Reaction Mechanisms

There is no direct information on the enzymatic specificity or reaction mechanisms involving L-Mannose, 6-deoxy-3-O-methyl-. However, research on related enzymes provides some insights. For example, GDP-mannose pyrophosphorylase from Salmonella enterica shows some tolerance for modifications at the C-6 position of its mannose-1-phosphate substrate, suggesting that enzymes involved in the biosynthesis of activated sugar donors may accommodate some structural variations. beilstein-journals.org Studies on rhamnosyltransferases, which utilize the related L-rhamnose, indicate a strong preference for 6-deoxysugars. acs.org This suggests that if L-Mannose, 6-deoxy-3-O-methyl- were to be utilized by a glycosyltransferase, the enzyme would likely have a binding pocket that accommodates both the 6-deoxy and 3-O-methyl features. The biosynthesis of similar complex sugars, like 3-O-methyl-6-deoxytalose in Rhizobium etli, involves specific glycosyltransferases that add the modified sugar to a growing O-antigen chain, indicating a high degree of specificity. asm.orgnih.gov

Enzymology and Metabolism of L Mannose, 6 Deoxy 3 O Methyl

Characterization of Enzymes Responsible for its Biosynthesis

The biosynthesis of L-Mannose, 6-deoxy-3-O-methyl- is a multi-step process that begins with the formation of its precursor, L-rhamnose (6-deoxy-L-mannose), followed by a specific methylation event.

Functional Analysis of Deoxy Sugar Biosynthetic Enzymes

The enzymatic pathway for the synthesis of nucleoside-diphosphate-activated L-rhamnose is well-characterized, particularly in bacteria. The most common precursor is deoxythymidine diphosphate-L-rhamnose (dTDP-L-rhamnose), which is synthesized from glucose-1-phosphate and deoxythymidine triphosphate (dTTP) through the action of four dedicated enzymes encoded by the rmlA, rmlB, rmlC, and rmlD genes.

The functions of these enzymes are sequential:

RmlA (Glucose-1-phosphate thymidylyltransferase): This enzyme initiates the pathway by catalyzing the reaction between glucose-1-phosphate (Glc-1-P) and dTTP to form dTDP-D-glucose.

RmlB (dTDP-D-glucose 4,6-dehydratase): This enzyme converts dTDP-D-glucose into dTDP-4-keto-6-deoxy-D-glucose.

RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase): RmlC then acts on the product of RmlB to produce dTDP-4-keto-6-deoxy-L-mannose.

RmlD (dTDP-4-keto-6-deoxy-L-mannose reductase): The final step in the formation of the precursor involves the reduction of the C4 keto group by RmlD, yielding the final product, dTDP-L-rhamnose.

This four-enzyme cassette provides the essential activated 6-deoxy-L-mannose unit required for subsequent modification and incorporation into various natural products.

Table 1: Enzymes in the dTDP-L-Rhamnose Biosynthetic Pathway

| Gene | Enzyme Name | EC Number | Function |

|---|---|---|---|

| rmlA | Glucose-1-phosphate thymidylyltransferase | 2.7.7.24 | Catalyzes the formation of dTDP-D-glucose from Glc-1-P and dTTP. |

| rmlB | dTDP-D-glucose 4,6-dehydratase | 4.2.1.46 | Dehydrates dTDP-D-glucose to form dTDP-4-keto-6-deoxy-glucose. |

| rmlC | dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase | 5.1.3.13 | Catalyzes the epimerization of dTDP-4-keto-6-deoxy-glucose. |

| rmlD | dTDP-4-keto-L-rhamnose reductase | 1.1.1.133 | Reduces dTDP-4-keto-6-deoxy-L-mannose to form dTDP-L-rhamnose. |

Enzymatic Mechanism of Methylation at the 3-O Position

The specific methylation of the 3-hydroxyl group of the 6-deoxy-L-mannose moiety is a crucial tailoring step that occurs during the biosynthesis of certain natural products, such as the antitumor antibiotic elloramycin (B1244480) produced by Streptomyces olivaceus. This reaction is catalyzed by a specific S-adenosylmethionine (SAM)-dependent O-methyltransferase.

Research on the elloramycin biosynthetic gene cluster has identified a specific enzyme, ElmMII , as the methyltransferase responsible for this reaction. The enzymatic mechanism proceeds as follows:

Timing of Methylation: The methylation event does not occur on the free sugar or the activated dTDP-L-rhamnose. Instead, the L-rhamnose moiety is first attached to its aglycone substrate by a glycosyltransferase. The methylation catalyzed by ElmMII occurs post-glycosylation.

Enzyme and Cofactor: ElmMII belongs to the SAM-dependent O-methyltransferase family. It utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor.

Reaction: The enzyme specifically recognizes the hydroxyl group at the 3'-position of the glycosidically-linked L-rhamnose and catalyzes the transfer of a methyl group from SAM to this position, forming the 3'-O-methyl ether and releasing S-adenosyl-L-homocysteine (SAH).

Studies involving the heterologous expression of the elmMII gene and biotransformation experiments have confirmed its function. When elmMII was expressed in a host strain and fed with L-rhamnosyl-tetracenomycin C (an elloramycin precursor), it successfully converted the substrate into its 3'-O-methylated form. This demonstrates the specific catalytic activity of ElmMII for the 3-O position of L-rhamnose.

Identification and Kinetics of Enzymes Involved in L-Mannose, 6-deoxy-3-O-methyl- Degradation

While the biosynthesis of L-Mannose, 6-deoxy-3-O-methyl- has been characterized within the context of secondary metabolite production, detailed information regarding the specific enzymes responsible for its degradation is not well-documented in the scientific literature. Methylation of carbohydrates is known to often increase their chemical stability and resistance to enzymatic degradation.

Glycosidases Hydrolyzing 6-Deoxy-3-O-methyl- Mannosidic Linkages

There is currently a lack of characterized glycoside hydrolases that specifically target and cleave the 3-O-methyl-L-mannosidic linkage. General α-L-rhamnosidases are responsible for cleaving terminal α-L-rhamnose from various substrates, but their activity on O-methylated rhamnosides has not been established. The presence of the methyl group at the C3 position likely presents steric hindrance, preventing recognition and catalysis by standard rhamnosidases. The enzymatic machinery required to hydrolyze such a modified sugar remains an area for future research.

Metabolic Fates and Catabolic Pathways

The specific metabolic fates and catabolic pathways for L-Mannose, 6-deoxy-3-O-methyl- have not been elucidated. The catabolic pathways for its precursor, L-rhamnose, are well-known in many microorganisms and typically involve isomerization, phosphorylation, and aldolytic cleavage. However, it is unclear if 3-O-methyl-L-rhamnose can enter this pathway. The initial step would likely require a demethylation reaction, a biocatalytic challenge due to the high energy barrier of cleaving the methyl ether bond. While some bacteria possess O-demethylase systems, such as cytochrome P450 monooxygenases, that can act on methylated compounds, no such enzyme has been identified for L-acofriose.

Regulation of L-Mannose, 6-deoxy-3-O-methyl- Metabolism within Organisms

Specific regulatory mechanisms controlling the biosynthesis and degradation of L-Mannose, 6-deoxy-3-O-methyl- are largely unknown. In organisms that produce secondary metabolites containing this sugar, its biosynthesis is likely co-regulated with the entire biosynthetic gene cluster. This typically involves pathway-specific transcriptional regulators that respond to various physiological signals. However, beyond this general model, specific activators, repressors, or small-molecule inducers that modulate the expression of the 3-O-methyltransferase (e.g., ElmMII) have not been identified. As the degradation pathways are unknown, no information exists on their regulation.

Engineering of Enzymatic Pathways for Production or Modification

The biotechnological production of L-Mannose, 6-deoxy-3-O-methyl- (L-acofriose) is predicated on the establishment of a functional biosynthetic pathway in a suitable host organism. This typically involves the heterologous expression of the necessary enzymes to convert a readily available starting material into the desired product. The synthesis of L-acofriose can be conceptually divided into two main stages: the production of an activated L-rhamnose precursor and its subsequent 3-O-methylation.

The most common activated precursor for L-rhamnose in bacteria is deoxythymidine diphosphate-L-rhamnose (dTDP-L-rhamnose) researchgate.net. Its biosynthesis from glucose-1-phosphate and deoxythymidine triphosphate (dTTP) is a well-characterized four-step enzymatic pathway researchgate.netoup.com. The enzymes involved are encoded by the rmlA, rmlB, rmlC, and rmlD genes, which are often found in a conserved gene cluster nih.gov.

The enzymatic cascade proceeds as follows:

RmlA (Glucose-1-phosphate thymidylyltransferase): Catalyzes the formation of dTDP-D-glucose from glucose-1-phosphate and dTTP oup.com.

RmlB (dTDP-D-glucose 4,6-dehydratase): Converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose oup.com.

RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase): Catalyzes the epimerization of dTDP-4-keto-6-deoxy-D-glucose to form dTDP-4-keto-6-deoxy-L-mannose oup.com.

RmlD (dTDP-4-keto-6-deoxy-L-mannose reductase): Reduces the 4-keto group of dTDP-4-keto-6-deoxy-L-mannose to produce the final product, dTDP-L-rhamnose oup.com.

| Enzyme | Gene | Function | EC Number |

|---|---|---|---|

| Glucose-1-phosphate thymidylyltransferase | rmlA | Synthesis of dTDP-D-glucose | 2.7.7.24 |

| dTDP-D-glucose 4,6-dehydratase | rmlB | Dehydration of dTDP-D-glucose | 4.2.1.46 |

| dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase | rmlC | Epimerization to the L-configuration | 5.1.3.13 |

| dTDP-4-keto-6-deoxy-L-mannose reductase | rmlD | Reduction to dTDP-L-rhamnose | 1.1.1.133 |

The key step in the biosynthesis of L-acofriose is the regiospecific methylation of the 3-hydroxyl group of L-rhamnose. Research into the biosynthesis of the antitumor agent calicheamicin (B1180863) has led to the identification and characterization of an enzyme capable of this specific modification.

CalS11: A TDP-Rhamnose 3'-O-Methyltransferase

CalS11 is a sugar O-methyltransferase from the calicheamicin biosynthetic pathway that has been structurally and functionally characterized acs.org. This enzyme specifically catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 3'-hydroxyl group of the rhamnose moiety of dTDP-L-rhamnose. This is a significant finding as it demonstrates that the methylation occurs at the level of the nucleotide-activated sugar, which is an efficient strategy for the biosynthesis of modified sugars acs.org.

The reaction catalyzed by CalS11 is as follows: dTDP-L-rhamnose + S-adenosyl-L-methionine → dTDP-3-O-methyl-L-rhamnose + S-adenosyl-L-homocysteine

| Enzyme | Gene | Function | EC Number | Source Organism |

|---|---|---|---|---|

| TDP-rhamnose 3'-O-methyltransferase | calS11 | 3'-O-methylation of dTDP-L-rhamnose | N/A | Micromonospora echinospora |

The characterization of the Rml enzymes and CalS11 provides a clear blueprint for the metabolic engineering of a microbial host, such as Escherichia coli, for the production of dTDP-3-O-methyl-L-rhamnose, the activated precursor of L-acofriose.

A potential engineered pathway would involve:

Heterologous Expression of the L-Rhamnose Pathway: The co-expression of the four rmlABCD genes in a suitable host would lead to the synthesis of dTDP-L-rhamnose from endogenous glucose-1-phosphate and dTTP.

Co-expression of the 3-O-Methyltransferase: The subsequent introduction and expression of the calS11 gene would enable the conversion of the synthesized dTDP-L-rhamnose into dTDP-3-O-methyl-L-rhamnose.

Release of Free L-Acofriose: The final step would involve the enzymatic or chemical hydrolysis of the dTDP moiety to release the free L-Mannose, 6-deoxy-3-O-methyl-. This could potentially be achieved in vivo by the action of endogenous phosphatases or in vitro after purification of the nucleotide sugar.

Applications of L Mannose, 6 Deoxy 3 O Methyl in Fundamental Research and Biotechnology

Utilization as a Biochemical Probe for Glycan Recognition Studies

L-Mannose, 6-deoxy-3-O-methyl- is instrumental in dissecting the intricate world of glycan recognition, a fundamental process in cell-cell communication, host-pathogen interactions, and immune responses. nih.gov Its distinct chemical features allow researchers to probe the specificities of glycan-binding proteins (GBPs), such as lectins. nih.gov

Probing Lectin-Carbohydrate Interactions

Lectins are proteins that bind to specific carbohydrate structures. oup.com The interaction between lectins and their carbohydrate ligands is often highly specific, and even small modifications to the sugar molecule can significantly alter binding affinity. umich.edu L-Mannose, 6-deoxy-3-O-methyl-, with its methylated hydroxyl group at the C-3 position, provides a unique tool to investigate the binding pockets of lectins. For instance, studies on D-mannose-specific lectins have shown that modifications at different positions of the mannose ring can dramatically affect binding. umich.edu While direct studies on L-Mannose, 6-deoxy-3-O-methyl- binding to a wide range of lectins are not extensively documented in the provided results, the principle of using modified monosaccharides to probe lectin specificity is well-established. umich.eduasm.org The presence of the methyl group can introduce steric hindrance or create favorable hydrophobic interactions within the lectin's binding site, thereby providing insights into the architecture and chemical nature of the binding pocket. asm.org

Investigating Cellular Glycan Repertoires

Cells are adorned with a complex layer of glycans, collectively known as the glycocalyx. The composition of the glycocalyx can vary depending on cell type, developmental stage, and disease state. nih.gov Probes that can specifically recognize certain glycan structures are essential for characterizing these cellular glycan repertoires. nih.govnih.gov While L-Mannose, 6-deoxy-3-O-methyl- itself is not a common component of mammalian glycans, its presence in the surface polysaccharides of some microorganisms, like the filamentous blue-green alga Anabaena variabilis, makes it a target for studying host-pathogen interactions. asm.org Furthermore, antibodies or engineered lectins that specifically recognize the 3-O-methyl-L-rhamnose moiety could be developed and used as tools to identify and localize glycans containing this specific sugar in various biological samples.

Development of Reagents for Glycosylation Research

Glycosylation is a complex, non-template-driven process involving numerous enzymes. nih.gov Understanding the mechanisms of glycosylation and the functions of the resulting glycans requires a diverse toolkit of chemical reagents. L-Mannose, 6-deoxy-3-O-methyl-, and its derivatives, can be valuable in this context. medchemexpress.com For example, synthetic oligosaccharides containing L-acofriose can be used as substrates or inhibitors for glycosyltransferases and glycosidases, the enzymes responsible for building and breaking down glycans. portlandpress.com By studying how these enzymes interact with acofriose-containing structures, researchers can gain insights into their substrate specificity and catalytic mechanisms.

Furthermore, the chemical synthesis of complex glycans often involves a series of protection and deprotection steps. The synthesis of D-acofriose (the D-isomer of L-acofriose) from D-mannose highlights the chemical strategies required to introduce specific modifications like the 3-O-methyl group. rsc.orgresearchgate.netnih.gov These synthetic methodologies can be adapted to create a variety of acofriose-containing molecules for use in glycosylation research.

Biotechnological Production through Microbial Fermentation or Enzymatic Synthesis

The production of rare sugars like L-Mannose, 6-deoxy-3-O-methyl- through traditional chemical synthesis can be complex and expensive. nih.gov Therefore, biotechnological approaches using microbial fermentation or enzymatic synthesis offer promising alternatives.

Microorganisms are a rich source of enzymes that can catalyze specific modifications of sugars. jst.go.jp For instance, the biosynthesis of TDP-L-rhamnose, a precursor for many bacterial polysaccharides, involves a four-step enzymatic pathway. portlandpress.com It is conceivable that similar pathways could be engineered in microorganisms like E. coli to produce L-Mannose, 6-deoxy-3-O-methyl-. nih.govjmb.or.kr This would involve identifying and expressing the necessary methyltransferase enzyme that can act on a suitable 6-deoxy-L-mannose precursor.

Enzymatic synthesis provides another avenue for production. plos.org For example, α-L-rhamnosidases, enzymes that typically cleave α-L-rhamnose from larger molecules, can be used in reverse to synthesize rhamnose-containing compounds. plos.orggoogle.com An α-L-rhamnosidase with broad acceptor specificity could potentially be used to attach L-rhamnose to a 3-O-methylated acceptor, or a modified enzyme could directly utilize a 3-O-methyl-L-rhamnose donor. The enzymatic synthesis of a quercetin (B1663063) glycoside containing 6-deoxytalose, another rare sugar, demonstrates the feasibility of using enzymes to create novel glycosides. nih.govjmb.or.kr

| Production Method | Description | Potential Advantages |

| Microbial Fermentation | Engineering microorganisms (e.g., E. coli) to produce the target compound through metabolic pathways. | Scalable, potentially lower cost for large-scale production. |

| Enzymatic Synthesis | Using isolated enzymes to catalyze specific reactions for the synthesis of the target compound. | High specificity, milder reaction conditions, fewer byproducts. |

Potential in Advanced Materials Science (e.g., biocompatible coatings, hydrogels – excluding human clinical use)

The unique properties of carbohydrates are increasingly being exploited in materials science for applications such as biocompatible coatings and hydrogels. hydromer.comresearchgate.net While direct applications of L-Mannose, 6-deoxy-3-O-methyl- in this field are still emerging, the principles of using modified sugars to tailor material properties are well-established.

Biocompatible Coatings: Biocompatible coatings are essential for medical devices to prevent adverse reactions from the body. hydromer.com Polysaccharides are often used in these coatings due to their biocompatibility and ability to be modified. mdpi.com The incorporation of L-Mannose, 6-deoxy-3-O-methyl- into a polysaccharide backbone could potentially alter the surface properties of a material, influencing its interaction with biological systems. The methyl group could, for example, modulate the hydrophobicity of the surface, which in turn affects protein adsorption and cell attachment. hydromer.com

Hydrogels: Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. They have numerous applications in biotechnology and materials science. Polysaccharides like alginate are commonly used to form hydrogels. mdpi.com The gelling properties of polysaccharides are highly dependent on their chemical structure, including the presence of specific sugar residues and modifications. umons.ac.be The inclusion of L-acofriose in a polysaccharide could influence its ability to form hydrogels and the physical properties of the resulting gel, such as its swelling capacity and mechanical strength.

Contribution to Structural Biology Studies of Glycoproteins and Glycolipids

Understanding the three-dimensional structure of glycoproteins and glycolipids is crucial for elucidating their functions. whiterose.ac.uk L-Mannose, 6-deoxy-3-O-methyl- can play a role in these studies, particularly when it is a component of a naturally occurring glycan. For example, the N-glycans of the chlorovirus NE-JV-1 contain 3-O-methyl-L-rhamnose. researchgate.net Determining the structure of such glycans and how they are presented on the surface of the virus can provide insights into viral assembly and interaction with host cells.

Furthermore, the presence of a methylated sugar can serve as a unique structural marker in techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The methyl group gives rise to a distinct signal in the NMR spectrum, which can aid in the structural determination of complex glycans. The identification of 3-O-methylgalactose and 3-O-methylmannose in the hemocyanin of snails demonstrates the utility of this approach. nih.gov

Computational and Theoretical Investigations of L Mannose, 6 Deoxy 3 O Methyl

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules. For 3-O-methyl-L-rhamnose, MD simulations reveal the flexibility of the pyranose ring and the influence of its environment on its preferred shapes or conformations.

Solvent Effects on Sugar Conformation

The conformation of a sugar in solution is a dynamic equilibrium of various states, and the surrounding solvent plays a critical role in determining the predominant conformations. MD simulations of L-rhamnose and its derivatives have shown that the conformational preferences are sensitive to the solvent environment. nih.govrsc.org For instance, simulations of rhamnose-containing disaccharides in different solvents, such as water and dimethyl sulfoxide (B87167) (DMSO), have demonstrated significant shifts in the conformational equilibrium of the glycosidic linkages. rsc.org

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, stability, and reactivity of molecules like 3-O-methyl-L-rhamnose. mdpi.comnih.gov These methods are used to predict various molecular properties and to elucidate the mechanisms of chemical reactions.

Prediction of Spectroscopic Properties

Quantum chemical calculations are instrumental in predicting spectroscopic properties, which can then be compared with experimental data to confirm molecular structures. For carbohydrates, NMR spectroscopy is a primary tool for structural elucidation, and DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts. researchgate.netchemicalpapers.com